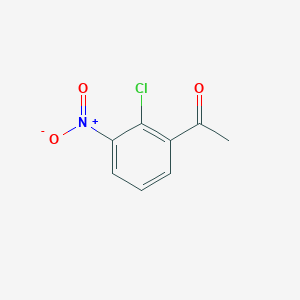

1-(2-Chloro-3-nitrophenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO3 |

|---|---|

Molecular Weight |

199.59 g/mol |

IUPAC Name |

1-(2-chloro-3-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H6ClNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,1H3 |

InChI Key |

CLNZAUGOXHAXLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Chemical and Physical Properties

The fundamental characteristics of 1-(2-Chloro-3-nitrophenyl)ethanone are crucial for its application in synthesis. These properties dictate the reaction conditions required for its transformations and the methods for its purification and characterization.

| Property | Value |

| Molecular Formula | C8H6ClNO3 |

| Molecular Weight | 199.59 g/mol |

| CAS Number | 54235-37-3 |

| Appearance | Not explicitly stated in search results |

| Melting Point | Not explicitly stated in search results |

| Solubility | Expected to be soluble in common organic solvents. |

Chemical Transformations and Derivatization Strategies of 1 2 Chloro 3 Nitrophenyl Ethanone

Reactivity at the Ethanone (B97240) Functional Group

The ethanone side chain of 1-(2-Chloro-3-nitrophenyl)ethanone presents two primary sites for chemical reactions: the electrophilic carbonyl carbon and the adjacent α-carbon.

Nucleophilic and Electrophilic Reactions at the Carbonyl

The carbonyl group (C=O) is a cornerstone of reactivity in this molecule. The carbon atom of the carbonyl is electrophilic due to the polarization of the C=O double bond, making it susceptible to attack by a wide array of nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, transforms the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

The outcome of the nucleophilic addition can be either reversible or irreversible, largely dependent on the basicity of the attacking nucleophile. masterorganicchemistry.com Strong nucleophiles, such as organometallic reagents (e.g., Grignards) or hydride donors, lead to irreversible additions. libretexts.org For instance, reduction of the ketone to a secondary alcohol can be achieved using reducing agents like sodium borohydride (B1222165). scispace.comyoutube.com In this case, a hydride ion (H⁻) acts as the nucleophile. Weaker nucleophiles, such as alcohols or cyanide, participate in reversible addition reactions. masterorganicchemistry.commsu.edu

Conversely, the carbonyl oxygen, with its lone pairs of electrons, can act as a Lewis base, reacting with electrophiles. Protonation of the carbonyl oxygen by an acid, for example, enhances the electrophilicity of the carbonyl carbon, thereby activating it towards attack by even weak nucleophiles. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Group

| Reagent/Nucleophile | Product Type | Reaction Conditions |

| Sodium borohydride (NaBH₄) | Secondary alcohol | Mild, often in alcoholic solvents |

| Grignard reagents (R-MgX) | Tertiary alcohol | Anhydrous ether or THF |

| Hydrogen cyanide (HCN) | Cyanohydrin | Catalytic base or acid |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic conditions |

Alpha-Halogen Reactivity and Subsequent Substitutions

The presence of a chlorine atom on the carbon alpha to the carbonyl group (an α-haloketone) significantly influences the molecule's reactivity. nih.govresearchgate.net α-Haloketones are valuable synthetic intermediates because the halogen atom is a good leaving group, readily displaced by nucleophiles in substitution reactions. nih.gov This reactivity allows for the introduction of a variety of functional groups at the α-position.

For example, reaction with nucleophiles such as amines, thiols, or carboxylates can lead to the formation of α-amino ketones, α-thio ketones, and α-acyloxy ketones, respectively. These products are, in turn, important precursors for the synthesis of various heterocyclic compounds.

Transformations of the Nitroaromatic System

The nitroaromatic core of this compound is rich in chemical reactivity, primarily involving the chloro and nitro substituents which activate the ring and provide handles for further modification.

Nucleophilic Aromatic Substitution Pathways

The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing effects of both the nitro group (-NO₂) and the acetyl group (-COCH₃). This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.comlibretexts.org In this reaction, a nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), proceeding through a negatively charged intermediate known as a Meisenheimer complex. organicchemistrytutor.com

The stability of this intermediate is crucial for the reaction to occur. The nitro group, being ortho to the chlorine atom, can effectively stabilize the negative charge through resonance. libretexts.orgorganicchemistrytutor.com This makes the chloro substituent a viable leaving group that can be displaced by various nucleophiles.

Table 2: Nucleophilic Aromatic Substitution (SₙAr) Reactions

| Nucleophile | Reagent Example | Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 1-(2-Methoxy-3-nitrophenyl)ethanone |

| Amine | Ammonia (B1221849) (NH₃) or primary/secondary amines | 1-(2-Amino-3-nitrophenyl)ethanone derivatives |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(3-Nitro-2-(phenylthio)phenyl)ethanone |

Nitro Group Reduction and Subsequent Functionalization

The nitro group is a versatile functional group that can be readily reduced to an amino group (-NH₂). wikipedia.orgmasterorganicchemistry.com This transformation dramatically alters the electronic properties of the aromatic ring, converting the strongly deactivating nitro group into a strongly activating amino group. masterorganicchemistry.com

Several methods are available for the reduction of aromatic nitro compounds. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common and efficient method. wikipedia.orgmasterorganicchemistry.com Another widely used approach is the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com These methods are often chemoselective, reducing the nitro group without affecting the carbonyl or chloro functionalities. scispace.com

The resulting 1-(3-amino-2-chlorophenyl)ethanone is a valuable intermediate. The newly formed amino group can undergo a range of subsequent reactions. For instance, it can be diazotized with nitrous acid to form a diazonium salt, which can then be substituted by a wide variety of nucleophiles (Sandmeyer reaction). The amine can also be acylated to form amides or alkylated.

Construction of Complex Molecular Architectures from this compound

The multiple reactive sites on this compound make it an excellent starting material for the synthesis of complex molecules, particularly heterocyclic compounds. researchgate.netrsc.orgstanford.edu By strategically combining the reactions discussed above, intricate molecular frameworks can be constructed.

For example, reduction of the nitro group to an amine, followed by an intramolecular reaction, is a powerful strategy. The resulting aniline (B41778) derivative can undergo intramolecular cyclization with the adjacent acetyl group or the α-chloroacetyl moiety to form various fused ring systems. Depending on the reaction conditions and reagents, this can lead to the synthesis of important heterocyclic scaffolds such as indoles, quinolines, or benzodiazepines. The high reactivity of nitroalkenes and their derivatives in forming heterocyclic compounds underscores the potential of nitro-containing precursors in synthetic chemistry. researchgate.netrsc.org

The combination of nucleophilic aromatic substitution followed by transformations of the ethanone side chain, or vice versa, provides a modular approach to building molecular diversity. This versatility establishes this compound as a key building block in the design and synthesis of functional organic materials and molecules with potential biological activity.

Synthesis of Heterocyclic Compounds

The presence of both a ketone and a reactive α-chloro group makes this compound a suitable starting material for the construction of various heterocyclic rings through condensation and cyclization reactions.

One of the most prominent methods for synthesizing substituted pyridines is the Hantzsch pyridine (B92270) synthesis . This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, commonly ammonia or ammonium (B1175870) acetate. du.edu.egnih.govddugu.ac.in In a potential application, this compound could serve as the β-ketoester equivalent, reacting with an aldehyde and a source of ammonia to yield a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine derivative. The reaction would proceed through the initial formation of an enamine from the β-ketoester and ammonia, followed by a Knoevenagel condensation of the aldehyde with a second equivalent of the β-ketoester. The subsequent Michael addition and cyclization would lead to the dihydropyridine ring.

Another significant reaction for heterocyclic synthesis is the Gewald thiophene (B33073) synthesis , which provides a route to highly substituted 2-aminothiophenes. youtube.comresearchgate.net This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. This compound could function as the ketone component in this reaction. The initial step would be a Knoevenagel condensation between the ethanone and the α-cyanoester, followed by the addition of sulfur to form a thiolate intermediate, which then cyclizes and tautomerizes to the final 2-aminothiophene product. youtube.com

Furthermore, this compound can be utilized in the synthesis of chalcones , which are precursors to various heterocyclic systems like pyrazolines, isoxazoles, and pyrimidines. semanticscholar.orgtib.eursc.org The Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde would yield a chalcone (B49325) derivative. semanticscholar.org This α,β-unsaturated ketone can then undergo cyclocondensation with reagents such as hydrazine, hydroxylamine, or urea (B33335) to form the respective five- or six-membered heterocyclic rings. tib.eu

Table 1: Potential Synthesis of Heterocyclic Compounds from this compound Note: The following are illustrative examples of potential reactions based on established synthetic methodologies.

| Reaction Type | Reactant 2 | Reagents and Conditions | Potential Product |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | Benzaldehyde, Ethyl acetoacetate, NH4OAc | Reflux in ethanol | Substituted dihydropyridine derivative |

| Gewald Thiophene Synthesis | Ethyl cyanoacetate, Sulfur, Morpholine | Ethanol, reflux | Substituted 2-aminothiophene derivative |

| Chalcone Cyclization (Pyrazoline formation) | (E)-1-(2-chloro-3-nitrophenyl)-3-phenylprop-2-en-1-one, Hydrazine hydrate | Ethanol, reflux | Substituted pyrazoline derivative |

Stereoselective Derivatization for Chiral Compound Generation

The generation of chiral compounds from prochiral starting materials is a cornerstone of modern organic synthesis. This compound, being a ketone, is a prime candidate for stereoselective transformations to produce chiral alcohols and other derivatives.

A common strategy is the asymmetric reduction of the carbonyl group to a secondary alcohol. This can be achieved using various chiral catalysts and reducing agents. For instance, asymmetric transfer hydrogenation using a chiral ruthenium or rhodium complex with a hydrogen donor like isopropanol (B130326) or formic acid can lead to the formation of one enantiomer of the corresponding alcohol in high enantiomeric excess. nih.gov Biocatalytic reductions using microorganisms or isolated enzymes also offer a green and highly selective alternative. researchgate.net

Another powerful approach involves the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily attached to the substrate to direct a subsequent reaction in a stereoselective manner, after which the auxiliary can be removed. nih.gov For example, a chiral oxazolidinone can be acylated with a derivative of this compound. The resulting N-acyloxazolidinone can then undergo diastereoselective reactions, such as aldol (B89426) additions or alkylations, where the chiral auxiliary shields one face of the enolate, leading to the preferential formation of one diastereomer. orientjchem.org Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product.

The chiral pool approach is another strategy where a readily available enantiopure natural product is used as a starting material. wikipedia.org While not a direct derivatization of this compound, this ketone could be reacted with a chiral reagent derived from the chiral pool to induce stereoselectivity.

Table 2: Potential Stereoselective Derivatizations of this compound Note: The following are illustrative examples of potential reactions based on established synthetic methodologies.

| Reaction Type | Reagents and Conditions | Potential Product | Key Stereochemical Outcome |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Ru-catalyst, Isopropanol, Base | 1-(2-Chloro-3-nitrophenyl)ethanol | High enantiomeric excess (e.g., >95% ee) |

| Chiral Oxazolidinone-Directed Aldol Reaction | 1. Acylation with a derivative 2. Aldehyde, Lewis acid | Chiral β-hydroxy ketone derivative | High diastereoselectivity |

Annulation and Cyclocondensation Reactions

Annulation reactions are ring-forming processes where a new ring is fused onto an existing one. This compound can potentially participate in several such reactions to build polycyclic structures.

The Robinson annulation is a classic method for the formation of a six-membered ring. nih.govwikipedia.orgmasterorganicchemistry.com It involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. nih.govwikipedia.org The enolate of this compound could act as the Michael donor, attacking a suitable Michael acceptor like methyl vinyl ketone. The resulting 1,5-diketone would then undergo an intramolecular aldol condensation to form a cyclohexenone ring fused to another ring system, depending on the starting enolate.

The Pictet-Spengler reaction is another powerful cyclization reaction that forms a tetrahydroisoquinoline or a tetrahydro-β-carboline ring system from a β-arylethylamine and an aldehyde or ketone. wikipedia.orgresearchgate.netnih.gov While this compound itself is not the direct substrate, a derivative, such as the corresponding amine obtained after reduction of the nitro group and further modification, could undergo a Pictet-Spengler reaction. For instance, reduction of the nitro group to an amine, followed by conversion of the acetyl group to a β-phenethylamine moiety, would generate a suitable precursor for this cyclization.

Table 3: Potential Annulation and Cyclocondensation Reactions Note: The following are illustrative examples of potential reactions based on established synthetic methodologies.

| Reaction Type | Reactant 2 | Reagents and Conditions | Potential Product Class |

|---|---|---|---|

| Robinson Annulation | Methyl vinyl ketone | Base (e.g., NaOEt) | Substituted cyclohexenone |

| Pictet-Spengler Reaction (from a derivative) | Formaldehyde | Acid catalyst (e.g., TFA) | Substituted tetrahydroisoquinoline |

Mechanistic Investigations of Chemical Processes Involving 1 2 Chloro 3 Nitrophenyl Ethanone

Elucidation of Reaction Pathways and Intermediate Species

The reaction of 1-(2-chloro-3-nitrophenyl)ethanone to form heterocyclic structures like quinolines likely proceeds through a multi-step pathway involving several key intermediates. The specific pathway can be influenced by the reaction conditions and the nature of the other reactants. A plausible and commonly observed transformation for similar 2-halo-nitroaryl ketones is the Friedländer synthesis, which involves the reaction with a compound containing a reactive α-methylene group.

A probable reaction pathway would initiate with the nucleophilic substitution of the activated chlorine atom by an appropriate nucleophile, for instance, the enolate of a ketone or β-dicarbonyl compound. This would be followed by the reduction of the nitro group to an amino group, which is a common strategy in quinoline (B57606) synthesis. The resulting 2-aminoaryl ketone derivative would then undergo an intramolecular cyclization and dehydration to yield the final quinoline product.

Key Postulated Intermediates in the Transformation of this compound:

Enolate Adduct: The initial product formed from the reaction of this compound with a ketone enolate.

2-Aminoaryl Ketone Derivative: Formed after the reduction of the nitro group of the enolate adduct. This is a critical intermediate in the Friedländer synthesis.

Aldol-type Adduct: The result of the intramolecular attack of the amino group onto the ketone carbonyl, forming a hydroxyl-amino intermediate.

Enamine Intermediate: Dehydration of the aldol-type adduct can lead to the formation of a more stable enamine.

Final Quinolines: Subsequent cyclization and aromatization lead to the stable quinoline ring system.

| Intermediate Species | General Structure | Role in the Reaction Pathway |

| Enolate of Reactant Ketone | R-C(O⁻)=CH-R' | Nucleophile attacking the aryl chloride |

| Nucleophilic Substitution Adduct | 2-((R-CO-CHR')-3-nitrophenyl)ethanone | Product of the initial C-C bond formation |

| 2-Aminoaryl Ketone Intermediate | 2-((R-CO-CHR')-3-aminophenyl)ethanone | Key intermediate for intramolecular cyclization |

| Hemiaminal Intermediate | Cyclic hydroxyl-amino species | Product of intramolecular nucleophilic attack |

| Dihydroquinoline Intermediate | Partially aromatized quinoline ring | Precursor to the final aromatic product |

Analysis of Transition States and Energetic Profiles

The progression of a chemical reaction from reactants to products involves surmounting energy barriers known as transition states. Computational chemistry provides powerful tools to model these high-energy structures and map out the energetic landscape of a reaction pathway. For the synthesis of quinolines from precursors like this compound, the reaction profile would feature several transition states corresponding to the key steps of the mechanism.

Illustrative Energetic Profile:

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0 |

| Transition State 1 (TS1) | +25 | |

| Intermediate | +5 | |

| 2 | Transition State 2 (TS2) | +30 |

| Products | -15 |

Disclaimer: The data in this table is illustrative and not based on experimental or computational studies of this compound.

Kinetic and Thermodynamic Aspects of Chemical Transformations

Kinetic studies of similar quinoline syntheses have often shown that the reactions follow second-order kinetics, being first-order in each of the reactants (e.g., the aryl ketone and the enolate precursor). The reaction rate is also highly dependent on temperature, with an increase in temperature generally leading to a faster reaction, as described by the Arrhenius equation.

Illustrative Kinetic and Thermodynamic Parameters:

| Parameter | Value | Significance |

| Rate Constant (k) at 298 K | 1.5 x 10⁻³ M⁻¹s⁻¹ | Indicates the speed of the reaction |

| Activation Energy (Ea) | 75 kJ/mol | Energy barrier that must be overcome |

| Enthalpy of Reaction (ΔH) | -45 kJ/mol | Indicates an exothermic reaction |

| Entropy of Reaction (ΔS) | +20 J/mol·K | Indicates an increase in disorder |

| Gibbs Free Energy (ΔG) at 298 K | -51 kJ/mol | Indicates a spontaneous reaction |

Disclaimer: The data in this table is illustrative and not based on experimental or computational studies of this compound.

Computational Chemistry and Theoretical Studies of 1 2 Chloro 3 Nitrophenyl Ethanone

Quantum Chemical Characterization of Electronic Structure and Molecular Geometry

A cornerstone of modern chemical research, quantum chemical calculations could provide a detailed picture of the electronic structure and three-dimensional shape of 1-(2-chloro-3-nitrophenyl)ethanone.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. For this compound, FMO analysis would identify the most likely sites for nucleophilic and electrophilic attack. Without dedicated studies, these parameters remain uncalculated.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution on the surface of this compound. This color-coded map would highlight electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. The MEP map would be instrumental in understanding the molecule's intermolecular interactions and predicting its reactive behavior. To date, no such map for this specific compound has been published.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. faccts.dewisc.edu It can quantify intramolecular interactions, such as hyperconjugation, and describe the delocalization of electron density. researchgate.net For this compound, NBO analysis would offer insights into the interactions between the phenyl ring and its substituents, as well as the nature of the chemical bonds. Specific NBO analysis data for this compound is not available.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in different solvent environments and its interactions with other molecules over time. nih.govrsc.org These simulations provide a dynamic picture of how the molecule moves, flexes, and interacts, which is crucial for understanding its behavior in a realistic chemical system. ethz.ch There are currently no published MD simulation studies specifically focused on this compound.

Prediction of Non-Linear Optical (NLO) Properties and Potential for Materials Science

Detailed research findings and data tables regarding the predicted non-linear optical (NLO) properties of this compound are not available in the reviewed scientific literature. Computational studies that would provide data on its dipole moment, polarizability, and hyperpolarizabilities have not been published.

For a molecule to be a candidate for NLO materials, it generally needs to possess a significant first hyperpolarizability (β). This is often achieved in molecules with a strong charge-transfer character, typically arising from the interaction between an electron donor and an electron acceptor separated by a conjugated bridge. In this compound, the arrangement of the chloro, nitro, and acetyl groups would determine the extent of intramolecular charge transfer and thus its potential NLO response.

A theoretical prediction of NLO properties for this compound would require dedicated quantum chemical calculations. The typical output of such a study would be presented in a format similar to the hypothetical data tables below.

Hypothetical Data Table: Calculated NLO Properties This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) in Debye | Data not available |

| Average Polarizability (α) in a.u. | Data not available |

| First Hyperpolarizability (β) in a.u. | Data not available |

The potential of this compound in materials science, specifically for NLO applications like optical switching, frequency conversion, or data storage, remains purely speculative without these foundational computational predictions. The synthesis of new materials with high NLO efficiency is a significant goal in materials science, and computational chemistry serves as a vital preliminary step to identify promising candidates before undertaking extensive experimental synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In the ¹H NMR spectrum of this compound, four distinct signals are expected. The methyl group protons (H-α) of the ethanone (B97240) moiety are chemically equivalent and would appear as a sharp singlet, as they have no adjacent protons to couple with. This signal is anticipated in the upfield region, typically around δ 2.7 ppm.

The three aromatic protons are in different chemical environments due to the substitution pattern and will appear as distinct multiplets in the downfield region. The proton at the C5 position (H-5), situated between a hydrogen and a carbon bearing a chloro group, is expected to appear as a triplet. The protons at C4 (H-4) and C6 (H-6) are each adjacent to one proton and will appear as doublets of doublets. The electron-withdrawing effects of the nitro and chloro groups, along with the carbonyl group, will shift these aromatic protons significantly downfield, likely in the range of δ 7.6 to 8.2 ppm.

Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (CH₃) | ~2.70 | Singlet (s) | N/A |

| H-5 | ~7.65 | Triplet (t) | J ≈ 8.0 |

| H-4 | ~7.95 | Doublet of Doublets (dd) | J ≈ 8.0, 1.5 |

| H-6 | ~8.15 | Doublet of Doublets (dd) | J ≈ 8.0, 1.5 |

Note: Data is predicted and serves as an illustrative example. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom. The carbonyl carbon (C=O) signal will be the most downfield, typically appearing around δ 198-200 ppm. The methyl carbon (CH₃) will be the most upfield signal, expected around δ 30 ppm.

The six aromatic carbons will have chemical shifts in the typical aromatic region (δ 120-150 ppm). The carbons directly bonded to the electron-withdrawing chloro (C-2) and nitro (C-3) groups will be significantly influenced. Quaternary carbon signals (C-1, C-2, C-3) are generally weaker in intensity compared to those with attached protons. docbrown.info

Predicted ¹³C NMR Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-α (CH₃) | ~30.5 |

| C-6 | ~125.0 |

| C-4 | ~129.5 |

| C-2 | ~133.0 |

| C-5 | ~135.0 |

| C-1 | ~139.0 |

| C-3 | ~149.0 |

| C=O | ~199.0 |

Note: Data is predicted and serves as an illustrative example. Actual experimental values may vary.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, a COSY spectrum would show cross-peaks connecting H-4 with H-5, and H-5 with H-6. This confirms the adjacency of these protons on the aromatic ring, helping to piece together the aromatic spin system. No correlations would be observed for the singlet methyl protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). libretexts.org It would show a cross-peak between the methyl protons (~δ 2.7) and the methyl carbon (~δ 30.5). Similarly, it would link each aromatic proton (H-4, H-5, H-6) to its corresponding carbon (C-4, C-5, C-6), allowing for the definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most powerful 2D NMR technique for elucidating the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). youtube.comlibretexts.org For this molecule, key HMBC correlations would include:

A three-bond correlation from the methyl protons (H-α) to the carbonyl carbon (C=O).

A two-bond correlation from the methyl protons (H-α) to the C-1 aromatic carbon.

Correlations from the aromatic proton H-6 to the quaternary carbon C-2 and the carbonyl carbon C=O.

Correlations from H-4 to the quaternary carbons C-2 and C-3. These long-range correlations connect all the fragments of the molecule, confirming the substitution pattern and the position of the acetyl group relative to the chloro and nitro substituents.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unequivocal determination of a compound's elemental formula. For this compound (C₈H₆ClNO₃), the exact mass can be calculated.

Calculated Exact Mass of [M] (C₈H₆³⁵Cl¹⁴N¹⁶O₃): 199.0036

Calculated Exact Mass of [M+H]⁺ : 200.0114

An experimental HRMS measurement matching this value would confirm the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

The method of ionization significantly affects the resulting mass spectrum.

Electron Ionization (EI) : EI is a high-energy, "hard" ionization technique that causes extensive fragmentation. libretexts.org The resulting spectrum is a fingerprint of the molecule, useful for structural elucidation. For this compound, the molecular ion peak (M⁺˙) at m/z 199 would be observed, along with its isotopic partner at m/z 201 due to the presence of ³⁷Cl. Key fragmentation pathways would likely include:

Alpha-cleavage : Loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 184. This is often a very prominent peak for acetophenones.

Loss of the entire acetyl group (•COCH₃) is also possible.

Fragmentation related to the nitro group, such as the loss of NO (m/z 169) or NO₂ (m/z 153).

Electrospray Ionization (ESI) : ESI is a "soft" ionization technique that typically results in little to no fragmentation. nih.gov It is ideal for confirming the molecular weight of a compound. In positive-ion mode, this compound would be expected to show a strong signal for the protonated molecule, [M+H]⁺, at m/z 200 (and its isotopic peak at m/z 202). Formation of adducts with solvent ions, such as the sodium adduct [M+Na]⁺ at m/z 222, is also common.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a cornerstone for the structural elucidation of molecules. By probing the vibrational modes of chemical bonds, techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide a molecular fingerprint, allowing for the identification of functional groups and offering insights into the molecule's conformation.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of its functional groups. For this compound, the key functional groups—carbonyl, nitro, and chloro groups, along with the aromatic ring and methyl group—exhibit characteristic absorption frequencies.

The interpretation of the FT-IR spectrum relies on comparing observed bands with established correlation charts for similar structures, such as substituted acetophenones. studyraid.comnist.govnist.gov The electron-withdrawing nature of the nitro and chloro substituents on the phenyl ring influences the electronic environment and, consequently, the vibrational frequencies of adjacent groups, particularly the carbonyl stretch. researchgate.net

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₃ | 2960 - 2870 | Medium to Weak |

| Carbonyl C=O Stretch | Ar-C=O | 1700 - 1680 | Strong, Sharp |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Medium to Weak |

| Asymmetric Nitro N-O Stretch | Ar-NO₂ | 1570 - 1520 | Strong |

| Symmetric Nitro N-O Stretch | Ar-NO₂ | 1370 - 1345 | Strong |

| C-N Stretch | Ar-N | 870 - 830 | Medium |

Note: These are expected ranges and can be influenced by the specific substitution pattern and solid-state effects.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. rug.nl While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that alter the polarizability of the molecule. rug.nl Bonds that are symmetric or non-polar often produce strong Raman signals.

For this compound, the symmetric stretching of the nitro group and the vibrations of the aromatic ring are expected to be prominent in the Raman spectrum. ias.ac.inresearchgate.net Conformational analysis can also be aided by Raman spectroscopy, as different spatial arrangements of the acetyl and nitro groups relative to the ring can result in subtle shifts in the observed spectral bands. researchgate.net

Key Raman Shifts Expected for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl C=O Stretch | Ar-C=O | 1700 - 1680 | Medium |

| Aromatic Ring Breathing | Phenyl Ring | ~1000 | Strong |

| Symmetric Nitro N-O Stretch | Ar-NO₂ | 1370 - 1345 | Strong |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of each atom.

For this compound, a successful crystallographic analysis would provide unambiguous data on:

Molecular Conformation: The dihedral angles between the phenyl ring and the acetyl and nitro groups.

Bond Parameters: Precise bond lengths and angles for the entire molecule.

Supramolecular Assembly: Intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking that dictate how the molecules pack in the crystal lattice. nih.gov

While specific published crystal structure data for this compound is not widely available, the table below illustrates the type of crystallographic parameters that would be determined from such an analysis, based on data from structurally related compounds. nih.gov

Illustrative Crystallographic Data Table

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | C₈H₆ClNO₃ | - |

| Formula Weight | 199.59 g/mol | - |

| Crystal System | Monoclinic / Orthorhombic | - |

| Space Group | e.g., P2₁/c | - |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | - |

| Volume (V) | ų | - |

| Z | Molecules per unit cell | - |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for monitoring reaction progress, purifying compounds, and quantifying purity.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a rapid and simple chromatographic technique used to qualitatively monitor reactions and assess the purity of a sample. A small amount of the sample is spotted onto a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate), and a solvent system (mobile phase) is allowed to move up the plate via capillary action.

For this compound, TLC is an effective tool. Due to the polar nitro and carbonyl groups, it is a moderately polar compound. Its separation from non-polar starting materials or byproducts can be readily achieved on silica gel plates. The choice of mobile phase is critical; a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is typically used. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound and solvent system.

Typical TLC Conditions for Aromatic Ketones

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1 v/v) |

Column Chromatography and High-Performance Liquid Chromatography (HPLC)

For preparative scale purification, column chromatography is employed. It operates on the same principles as TLC, but a larger quantity of stationary phase (e.g., silica gel) is packed into a glass column. The crude product is loaded at the top, and the mobile phase is passed through the column to elute the separated components, which are collected in fractions.

For high-resolution separation and precise purity determination, High-Performance Liquid Chromatography (HPLC) is the method of choice. It uses high pressure to force the mobile phase through a column packed with smaller particles, leading to superior separation efficiency. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., mixtures of water with acetonitrile (B52724) or methanol), is well-suited for analyzing moderately polar compounds like this compound. A detector (commonly a UV-Vis detector set to a wavelength where the analyte absorbs) quantifies the amount of compound eluting from the column, allowing for accurate purity assessment (e.g., >98%).

Typical Chromatographic Purification and Analysis Conditions

| Technique | Stationary Phase | Mobile Phase System | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate gradient | Purification |

| HPLC (Analytical) | C18 (5 µm particle size) | Acetonitrile/Water or Methanol/Water | Purity Assessment |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This destructive method involves the complete combustion of a small, precisely weighed sample of the substance. The resulting combustion products, primarily carbon dioxide, water, and nitrogen oxides, are collected and quantified. From these measurements, the percentage composition of carbon, hydrogen, and nitrogen in the original compound can be determined.

For this compound, with a molecular formula of C₈H₆ClNO₃ and a molecular weight of 199.59 g/mol , the theoretical elemental composition can be calculated. solubilityofthings.comalfa-chemistry.com These theoretical values serve as a benchmark against which experimental results are compared. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% deviation, provides strong evidence for the compound's purity and the correctness of its assigned molecular formula. nih.gov

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 48.15 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.03 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.76 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.02 |

| Oxygen | O | 16.00 | 3 | 48.00 | 24.05 |

| Total | 199.59 | 100.00 |

Note: The data in this table is calculated based on the known molecular formula of the compound.

Experimental data from elemental analysis that aligns with these theoretical values would confirm the successful synthesis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful non-destructive analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature and extent of its conjugated systems.

The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to different electronic transitions. The key chromophores in this molecule are the nitrophenyl group and the acetyl group. The benzene (B151609) ring, the nitro group (-NO₂), and the carbonyl group (C=O) all contain π electrons and non-bonding (n) electrons that can undergo transitions.

The expected electronic transitions for this class of compounds include:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and are associated with conjugated systems like the benzene ring and the nitro group. For substituted nitroaromatics, these absorptions often appear as strong bands. rsc.org

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carbonyl groups) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. In compounds like nitrobenzaldehydes, weak n→π* absorptions are observed. rsc.org

The presence of the chloro, nitro, and acetyl substituents on the benzene ring influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax). The conjugated system, which includes the phenyl ring, the carbonyl group, and the nitro group, will give rise to characteristic absorption bands in the UV region. For instance, studies on similar nitrophenyl derivatives show characteristic absorption bands for the nitrophenolate ion around 400 nm. researchgate.net The analysis of the UV-Vis spectrum provides valuable insights into the electronic structure and the extent of conjugation within the this compound molecule.

Expected UV-Vis Absorption Data for this compound

| Wavelength Range (nm) | Type of Transition | Associated Chromophore |

| ~250 | π → π | Benzene ring and nitro group |

| ~300-350 | n → π | Carbonyl and nitro groups |

Note: The data in this table is based on typical absorption ranges for structurally similar compounds and represents expected values. rsc.org

Conclusion

Established Synthetic Routes and Chemical Transformations

The traditional synthesis of this compound and related structures often relies on classical organic reactions, which are well-documented and widely practiced. These methods typically involve the manipulation of aromatic precursors or the direct introduction of necessary functional groups.

Synthesis from Related Aromatic Precursors

A common strategy for synthesizing substituted acetophenones involves the Friedel-Crafts acylation. This reaction introduces an acyl group, such as the acetyl group in this compound, onto an aromatic ring. For instance, the acylation of a suitably substituted benzene (B151609) derivative, like 1-chloro-2-nitrobenzene, with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is a standard approach.

Another key method is the nitration of a pre-existing chloroacetophenone. For example, the nitration of 3-chloroacetophenone using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, can introduce the nitro group onto the aromatic ring. Careful control of reaction conditions is crucial to ensure the desired regioselectivity, directing the nitro group to the C-3 position relative to the chloro substituent.

Similarly, the reduction of the nitro group in this compound to an amino group can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst. This transformation yields 1-(2-amino-3-chlorophenyl)ethanone, a valuable precursor for the synthesis of heterocyclic compounds and other complex organic molecules.

| Precursor | Reagents | Product | Reaction Type |

| 1-Chloro-2-nitrobenzene | Acetyl chloride, AlCl₃ | This compound | Friedel-Crafts Acylation |

| 3-Chloroacetophenone | Nitric acid, Sulfuric acid | This compound | Electrophilic Aromatic Substitution (Nitration) |

| This compound | H₂, Pd/C | 1-(2-Amino-3-chlorophenyl)ethanone | Reduction |

Halogenation Approaches for Ethanone (B97240) Moiety Introduction

Halogenation reactions are fundamental in organic synthesis for introducing halogen atoms into molecules. libretexts.org In the context of synthesizing compounds like this compound, halogenation can be applied to introduce the chloro group onto the aromatic ring of a precursor molecule. This is typically achieved through electrophilic aromatic substitution, where a halogenating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) is used, often in the presence of a Lewis acid catalyst. nih.gov

Alternatively, the ethanone side chain can be halogenated. For example, α-halogenation of an acetophenone (B1666503) derivative can be accomplished to introduce a halogen on the methyl group of the ethanone moiety. While not directly forming the title compound's core structure, this type of reaction is significant in the broader context of synthesizing related halo-ketones. nih.gov The reactivity of halogens in these reactions generally decreases down the group: F₂ > Cl₂ > Br₂ > I₂. libretexts.org

Advanced and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. This has led to the exploration of advanced catalytic systems, microwave-assisted synthesis, and eco-friendly reaction media for the preparation of this compound and its analogs.

Catalytic Systems in this compound Synthesis

Modern synthetic chemistry increasingly employs catalytic systems to enhance reaction efficiency, selectivity, and sustainability. frontiersin.org For the synthesis of compounds related to this compound, various catalytic approaches have been investigated. For example, the use of solid acid catalysts is gaining importance in numerous industrial and environmental processes. bas.bg

Catalytic reductive amination of ketones with nitro compounds represents a green and efficient method for synthesizing secondary and tertiary amines. frontiersin.org This approach, which can be performed as a one-pot process, utilizes readily available nitroarenes as precursors to the corresponding amines. frontiersin.org While not a direct synthesis of the title compound, this methodology highlights the use of catalysis to transform the nitro group, a key feature of this compound.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scispace.comresearchgate.net The use of microwave irradiation has been successfully applied to various condensation reactions and the synthesis of substituted acetophenones. mdpi.comrasayanjournal.co.in For instance, the synthesis of chalcones from substituted acetophenones and aromatic aldehydes can be significantly expedited under microwave irradiation, sometimes in solvent-free conditions, which aligns with the principles of green chemistry. rasayanjournal.co.in This technology offers a promising alternative for the efficient synthesis of this compound and its derivatives. mdpi.com

| Reaction Type | Catalyst/Conditions | Advantages |

| Condensation of acetophenones | Boric acid, microwave, solvent-free | High efficiency, green method mdpi.com |

| Synthesis of thiosemicarbazones | Microwave irradiation | Rapid reaction, good yields scispace.com |

| Mannich base synthesis | Microwave irradiation, non-catalyzed | Short reaction time, quantitative yields mdpi.com |

Eco-Friendly and Aqueous-Phase Reaction Methodologies

The principles of green chemistry encourage the use of environmentally benign solvents, with water being an ideal choice. rsc.org Research has focused on developing synthetic methods that can be performed in aqueous media. For example, the synthesis of β-nitro ketones from α,β-unsaturated ketones has been improved by using a solid-supported nitrite (B80452) in the presence of an eco-friendly solvent like cyclopentyl methyl ether (CPME). rsc.orgrsc.org This approach minimizes the use of volatile organic compounds and simplifies work-up procedures. rsc.org Similarly, high-yielding syntheses of chloroacetophenones have been reported in aqueous media, demonstrating the feasibility of conducting such transformations in an environmentally responsible manner. rsc.org These developments pave the way for greener synthetic routes to this compound.

Chemical Applications and Utility in Materials Science and Synthetic Chemistry

Role as a Key Intermediate in Multi-Step Organic Synthesis

The strategic placement of the chloro, nitro, and acetyl groups on the aromatic ring of 1-(2-Chloro-3-nitrophenyl)ethanone renders it a highly valuable intermediate in multi-step organic synthesis. These functional groups can be selectively targeted and transformed to construct complex molecular architectures, particularly heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals.

The presence of an acetyl group ortho to a nitro group is a classic precursor for the Friedländer annulation , a powerful method for synthesizing quinolines. While direct examples starting from this compound are not extensively documented, the typical reaction pathway would involve the reduction of the nitro group to an amine, followed by condensation with a carbonyl compound. The resulting 2-aminoaryl ketone can then undergo intramolecular cyclization to form a quinoline (B57606) ring. The chlorine atom can be retained or substituted in subsequent steps, allowing for further diversification. A variety of catalysts, including ceric ammonium (B1175870) nitrate, have been shown to be effective for this type of transformation under mild conditions. nih.gov

Furthermore, the acetyl group can participate in various condensation reactions. For instance, in a cascade transformation, C2-quaternary indoxyls can react with methyl ketones, such as the related 1-(2-nitrophenyl)ethanone, to form complex indoxyl-fused quinolone-4 hybrids. nih.gov This suggests a plausible pathway for this compound to act as a key intermediate in the synthesis of intricate polycyclic systems. The general utility of chlorinated acetophenones as intermediates for the manufacture of active pharmaceutical ingredients is well-established. nih.gov

Design and Development of Chemically Diverse Derivatives

The trifunctional nature of this compound provides a rich platform for the design and development of a wide array of chemically diverse derivatives. Each functional group offers a distinct handle for chemical modification, allowing for the systematic exploration of chemical space.

The acetyl group is a versatile starting point for numerous transformations. It can readily undergo Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones (1,3-diaryl-2-propen-1-ones). researchgate.netnih.gov These chalcones, with their α,β-unsaturated carbonyl system, are themselves valuable intermediates for the synthesis of various heterocyclic systems like pyrazolines, isoxazoles, and pyrimidines. researchgate.net

The chloro group, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution (SNAr) . This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of substituted derivatives.

The nitro group can be readily reduced to an amino group, which can then be further functionalized. For example, the resulting amine can be diazotized and coupled with various aromatic compounds to form azo dyes , or it can be acylated or alkylated to produce a variety of amides and amines.

The following table illustrates the potential for generating diverse derivatives from this compound based on the reactivity of its functional groups.

| Functional Group | Reaction Type | Potential Derivatives |

| Acetyl Group | Claisen-Schmidt Condensation | Chalcones |

| Aldol (B89426) Condensation | β-Hydroxy ketones | |

| Chloro Group | Nucleophilic Aromatic Substitution | Anilines, Ethers, Thioethers |

| Nitro Group | Reduction | Anilines |

| Followed by Diazotization & Coupling | Azo Compounds |

Exploration as a Precursor for Advanced Functional Materials (e.g., Dyes, NLO Materials)

The structural features of this compound and its derivatives make them promising candidates for the development of advanced functional materials, particularly dyes and nonlinear optical (NLO) materials.

Dyes: The presence of the nitro group, a well-known chromophore, imparts color to the molecule and its derivatives. By extending the conjugation of the system, for instance, through the formation of chalcones or azo compounds, the color can be tuned across the visible spectrum. The synthesis of azo dyes often involves the diazotization of an aromatic amine and coupling with an electron-rich aromatic compound. The reduction of the nitro group in this compound provides the necessary amino functionality for this process. The resulting azo dyes, incorporating the chloro-substituted phenyl ring, could exhibit unique photophysical properties.

Nonlinear Optical (NLO) Materials: Chalcones are a class of compounds that have garnered significant interest for their NLO properties. These materials can alter the properties of light passing through them and have applications in optical communications, data storage, and optical limiting. The NLO response of chalcones arises from their extended π-conjugated system, which facilitates intramolecular charge transfer. Chalcones derived from this compound, through the Claisen-Schmidt condensation, would possess a donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) structure, which is a key design principle for NLO chromophores. The electron-withdrawing nitro group would act as a powerful acceptor, potentially leading to a large second-order NLO response.

Utility as a Probe for Fundamental Organic Reaction Mechanism Studies

This compound serves as an excellent substrate for investigating fundamental organic reaction mechanisms, particularly nucleophilic aromatic substitution (SNAr). The presence of a strongly electron-withdrawing nitro group positioned ortho to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack.

The SNAr mechanism is generally depicted as a two-step process involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org However, recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete intermediate. nih.gov

Kinetic studies on the reaction of this compound with various nucleophiles under different solvent conditions can provide valuable insights into the mechanistic details. By systematically varying the nucleophile and measuring the reaction rates, a Brønsted-type plot can be constructed to probe the degree of bond formation in the transition state. Furthermore, studying the effect of the solvent polarity on the reaction rate can help to elucidate the nature of the transition state. The well-defined substitution pattern of this compound allows for a clear interpretation of kinetic data, making it a useful tool for distinguishing between a stepwise and a concerted SNAr pathway. The rate of nucleophilic aromatic substitution is significantly faster for isomers with ortho or para electron-withdrawing groups compared to those with meta substitution, an observation that can be rationalized by the resonance stabilization of the Meisenheimer intermediate. masterorganicchemistry.com Kinetic studies on related systems, such as the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines, have shown that the formation of the Meisenheimer-like intermediate is the rate-determining step. researchgate.net

Future Directions and Emerging Research Opportunities

Integration of Artificial Intelligence and Machine Learning for Synthetic Route Prediction

Recent developments in neural network models have demonstrated high accuracy in predicting major reaction products, reagents, and optimal conditions, moving beyond simple retrosynthetic analysis to provide a more complete experimental blueprint. acs.orgnih.gov The application of these models could uncover more efficient, novel, or cost-effective methods for the industrial-scale production of 1-(2-Chloro-3-nitrophenyl)ethanone and its analogs. nih.gov

Table 1: Selected AI and Machine Learning Platforms for Retrosynthesis

| Platform/Tool | Core Technology | Key Features | Potential Application for this compound |

|---|---|---|---|

| Reaxys Predictive Retrosynthesis | Based on the extensive Reaxys reaction database combined with machine learning. youtube.comelsevier.com | Provides both published and predicted routes; integrates with starting material libraries; offers a confidence score for proposed routes. youtube.com | Generating and ranking diverse synthetic pathways from purchasable starting materials. |

| AiZynthFinder | An open-source tool using a Monte Carlo tree search guided by neural networks trained on reaction templates. nih.govchimia.ch | Identifies strategic disconnections; can be customized and run locally; allows for user feedback to refine models. chimia.ch | Exploring non-intuitive or novel synthetic strategies that diverge from classical methods. |

| IBM RXN for Chemistry | A transformer-based neural network trained on millions of patented reactions. chemcopilot.com | Predicts reaction outcomes with high accuracy; provides a sequence of synthetic steps; accessible via a cloud platform. chemcopilot.com | Automating the design of a complete synthesis workflow, from reactants to product. |

| ASKCOS (Assisted Synthesis Kernel) | Template-based retrosynthesis planning tool. nih.gov | Can be used to generate training data for other machine learning classifiers to assess synthetic accessibility. nih.gov | Rapidly assessing the theoretical synthesizability of novel derivatives of the target compound. |

Development of Novel Catalytic Approaches for Selective Chemical Transformations

The presence of three distinct functional groups (ketone, chloro, nitro) on the aromatic ring of this compound presents a significant challenge and opportunity for selective catalysis. nih.gov Future research will likely focus on developing catalysts that can target one functional group with high precision while leaving the others intact, thereby avoiding the need for cumbersome protecting group strategies. ethz.ch

Catalyst-controlled selectivity, where the choice of catalyst dictates which product is formed from a common starting material, is a powerful concept. nih.gov For instance, selective hydrogenation of the nitro group to an amine, reduction of the ketone to an alcohol, or cross-coupling at the C-Cl bond could all be achieved by tuning the catalyst system. Research into the hydrodeoxygenation of acetophenone (B1666503) derivatives using bimetallic catalysts has shown promise for such selective reductions. rsc.org Similarly, supported palladium and rhodium catalysts have been investigated for the selective hydrogenation of acetophenone, with solvent choice playing a key role in product distribution. rsc.org

Furthermore, advanced catalytic systems, such as those employing specifically designed ligands or combining metal catalysis with organocatalysis, could unlock novel transformations. ethz.chrsc.org For example, palladium-catalyzed reactions that activate C-C bonds in ketones or facilitate intramolecular cyclizations could be adapted to create complex heterocyclic structures from this compound precursors. rsc.orgchemrxiv.org

Table 2: Potential Catalytic Transformations for this compound

| Transformation Target | Catalytic System Example | Potential Product | Research Area |

|---|---|---|---|

| Nitro Group Reduction | Fe₂₅Ru₇₅@SILP | 1-(2-Chloro-3-aminophenyl)ethanone | Selective hydrodeoxygenation/hydrogenation. rsc.org |

| Ketone Reduction | Supported Pd/Al₂O₃ or Pd/C | 1-(2-Chloro-3-nitrophenyl)ethanol | Selective hydrogenation. rsc.org |

| C-Cl Bond Coupling | Palladium complexes with specialized phosphine (B1218219) ligands | Biphenyl or other cross-coupled derivatives | Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions. youtube.com |

| Intramolecular Cyclization | Palladium(II) acetate/ligand systems | Isocoumarin or quinoline (B57606) derivatives | C-H activation and annulation reactions. rsc.org |

Refinement of Advanced Computational Models for Enhanced Predictive Power

Computational chemistry provides indispensable tools for understanding and predicting the behavior of molecules at an atomic level. For this compound, refining advanced computational models can offer deep insights into its structure, reactivity, and potential properties, guiding experimental work more effectively.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. researchgate.net DFT studies can predict optimized geometries, vibrational frequencies (for comparison with IR spectra), and the energies of various conformations. researchgate.netnih.gov For this compound, DFT could be used to model the rotational barrier of the acetyl group, the effects of the chloro and nitro substituents on the electron distribution of the phenyl ring, and the mechanism of potential reactions. chemrxiv.orgresearchgate.nettib.eu

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with a specific property, such as biological activity or toxicity. nih.govnih.gov By generating a dataset of derivatives of this compound and their measured activities, QSAR models could be built to predict the activity of new, unsynthesized analogs. youtube.comyoutube.com These models use calculated molecular descriptors (e.g., electronic properties, size, hydrophobicity) to build a predictive mathematical equation, accelerating the discovery of lead compounds by prioritizing the synthesis of the most promising candidates. nih.govyoutube.com

Table 3: Computational Modeling Approaches and Their Applications

| Modeling Technique | Information Provided | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties (HOMO-LUMO gap), reaction energy profiles, spectroscopic properties. researchgate.netnih.gov | Understanding substituent effects, predicting reaction mechanisms, and interpreting experimental spectra. |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive models for biological activity, toxicity, or physicochemical properties based on molecular structure. nih.govnih.gov | Guiding the design of new derivatives with enhanced activity or improved safety profiles without synthesizing every compound. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Investigating interactions with biological targets (e.g., enzymes, receptors) or behavior in different solvent environments. |

Innovations in Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov Future research into the synthesis of this compound will undoubtedly seek to incorporate these innovations.

Traditional syntheses of aromatic ketones often rely on harsh conditions and stoichiometric reagents, such as in Friedel-Crafts acylation. nih.gov Emerging sustainable alternatives include:

Photocatalysis: Using visible light as an energy source to drive reactions, often with air as the terminal oxidant, can lead to highly efficient and atom-economical C-H oxidation processes in water. chemistryviews.org

Biocatalysis: Employing enzymes or whole-cell systems, such as Baker's yeast, can perform highly selective reductions and other transformations under mild, aqueous conditions, offering a green alternative to metal hydrides. ignited.inrsc.org

Alternative Solvents and Catalysts: The use of water as a solvent, or solvent-free conditions, significantly reduces organic waste. chemistryviews.orgresearchgate.net Developing reactions that use inexpensive, non-toxic, and recyclable catalysts, such as those based on manganese or iron, is a key area of research. researchgate.netroyalsocietypublishing.org

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved yields. tandfonline.com

Applying these methodologies to the synthesis of this compound could involve developing a photocatalytic C-H acylation, a biocatalytic reduction of a related precursor, or optimizing existing routes to use greener solvents and energy sources. chemistryviews.orgignited.in

Table 4: Green Chemistry Approaches for Aromatic Ketone Synthesis

| Green Methodology | Principle | Example Application | Potential Benefit for Synthesis |

|---|---|---|---|

| Visible-Light Photocatalysis | Use of renewable energy, atom economy. | Aerobic C-H oxidation of alkylbenzenes to ketones using a CeCl₃ photocatalyst in water. chemistryviews.org | Avoids harsh oxidants and organic solvents. |

| Biocatalysis | Use of renewable feedstocks, catalysis. | Reduction of o-hydroxy acetophenone using Baker's yeast (Saccharomyces Cerevisiae). ignited.in | High selectivity under mild, aqueous conditions. |

| Microwave Irradiation | Energy efficiency. | BF₃·Et₂O-catalyzed synthesis of β-acetamido ketones in minutes without solvent. tandfonline.com | Drastic reduction in reaction time and energy use. |

| Eco-Friendly Catalysts | Safer chemistry, catalysis. | Methoximation of aromatic ketones using MnCl₂·4H₂O as a catalyst in ethanol. researchgate.netroyalsocietypublishing.org | Replaces more toxic or expensive heavy metal catalysts. |

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chloro-3-nitrophenyl)ethanone in laboratory settings?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 2-chloro-3-nitrobenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include nitration of chloro-substituted acetophenone derivatives under controlled conditions (H₂SO₄/HNO₃ at 0–5°C). Purification typically involves recrystallization from ethanol or column chromatography. Ensure stoichiometric control to minimize byproducts like di-nitrated analogs .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : The aromatic proton signals in NMR will reflect substitution patterns (e.g., para/ortho coupling for nitro and chloro groups).

- IR : Peaks at ~1700 cm (C=O stretch) and ~1520 cm (NO₂ asymmetric stretch) confirm functional groups.

- Mass Spectrometry : The molecular ion peak (M) should align with the molecular weight (C₈H₅ClNO₃: ~198.59 g/mol). Compare with databases like NIST for fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Due to limited toxicological data, adhere to standard precautions:

- Use fume hoods to avoid inhalation (P261).

- Wear nitrile gloves and goggles (P262).

- Store in airtight containers away from reducing agents to prevent unintended reactions (e.g., nitro group reduction) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to model the molecule’s geometry and electron distribution. Calculate HOMO-LUMO gaps to assess reactivity, and compare electrostatic potential maps to identify electrophilic/nucleophilic sites. Validate computational results against experimental XRD or spectroscopic data .

Q. What strategies resolve contradictions between experimental and computational vibrational spectra?

- Methodological Answer :

Q. How can single-crystal XRD elucidate steric and electronic effects in derivatives of this compound?

- Methodological Answer : Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Refine data using SHELXL to determine bond lengths and angles. Analyze intermolecular interactions (e.g., halogen bonding between Cl and nitro groups) to explain packing motifs. Compare with analogous structures (e.g., 3-nitrophenyl derivatives) to identify substituent effects .

Q. What mechanistic insights can kinetic studies provide for its reactions under basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.